2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline
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Overview
Description
2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves the reaction of 2-bromo-4-methylaniline with a thiazole derivative under specific conditions. One common method includes the use of palladium-catalyzed selective amination, where 2-bromo-4-methylaniline reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine and thiazole positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and dyes.
Biological Research: The compound’s interactions with biological systems are explored to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylaniline: A precursor in the synthesis of the target compound.
4-bromo-2-methylaniline: Another brominated aniline derivative with similar reactivity.
Thiazole derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, which have diverse biological activities.
Uniqueness
2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is unique due to its specific combination of a brominated aniline and a thiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
33174-93-5 |
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Molecular Formula |
C10H9BrN4S |
Molecular Weight |
297.18 g/mol |
IUPAC Name |
5-[(2-bromophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN4S/c1-6-9(16-10(12)13-6)15-14-8-5-3-2-4-7(8)11/h2-5H,1H3,(H2,12,13) |
InChI Key |
KBPPJJJWOGWJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=CC=CC=C2Br |
Origin of Product |
United States |
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